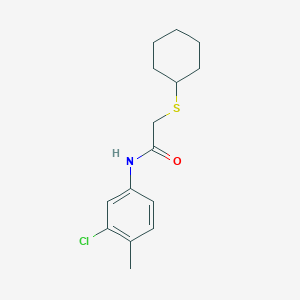
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide, also known as CMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CMCA belongs to the class of organic compounds called thioacetamides and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide is not fully understood. However, it is believed that N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters and receptors in the nervous system. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been found to interact with the GABAergic system, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been found to modulate the levels of certain biochemical markers in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, which are associated with inflammation and pain. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has also been found to increase the levels of certain antioxidants in the body, which play a crucial role in protecting the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide. One of the areas of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide and to determine its efficacy in the treatment of neuropathic pain. Another area of interest is the potential use of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide in the treatment of cancer. Preliminary studies have shown that N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has anti-tumor properties, and further studies are needed to determine its efficacy in the treatment of different types of cancer.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide involves the reaction of 3-chloro-4-methylacetophenone and cyclohexylthiol in the presence of a base. The reaction takes place under mild conditions and results in the formation of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has also been studied for its potential use in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide.
Propriétés
Nom du produit |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide |
|---|---|
Formule moléculaire |
C15H20ClNOS |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-2-cyclohexylsulfanylacetamide |
InChI |
InChI=1S/C15H20ClNOS/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,17,18) |
Clé InChI |
VJJVPOUFWBVEBS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2CCCCC2)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CSC2CCCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255319.png)
![6,7-diethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255320.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B255323.png)
![2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B255328.png)



![7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B255342.png)




